molecular formula C9H18N2O2 B13782878 N,N'-2,3-Pentanediyldiacetamide

N,N'-2,3-Pentanediyldiacetamide

Katalognummer: B13782878
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: LKBMCOOMMPNJIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-2,3-Pentanediyldiacetamide is an organic compound characterized by the presence of two acetamide groups attached to a pentane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-2,3-Pentanediyldiacetamide typically involves the reaction of pentane-2,3-diamine with acetic anhydride. The reaction is carried out under reflux conditions, where the diamine is reacted with an excess of acetic anhydride to ensure complete acetylation. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of N,N’-2,3-Pentanediyldiacetamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: N,N’-2,3-Pentanediyldiacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The acetamide groups can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides.

Wissenschaftliche Forschungsanwendungen

N,N’-2,3-Pentanediyldiacetamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N,N’-2,3-Pentanediyldiacetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

    N,N’-2,3-Butanediyldiacetamide: Similar structure but with a shorter carbon chain.

    N,N’-2,3-Hexanediyldiacetamide: Similar structure but with a longer carbon chain.

    N,N’-2,3-Pentanediyldibenzamide: Similar structure but with benzamide groups instead of acetamide.

Uniqueness: N,N’-2,3-Pentanediyldiacetamide is unique due to its specific carbon chain length and the presence of acetamide groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C9H18N2O2

Molekulargewicht

186.25 g/mol

IUPAC-Name

N-(3-acetamidopentan-2-yl)acetamide

InChI

InChI=1S/C9H18N2O2/c1-5-9(11-8(4)13)6(2)10-7(3)12/h6,9H,5H2,1-4H3,(H,10,12)(H,11,13)

InChI-Schlüssel

LKBMCOOMMPNJIQ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(C)NC(=O)C)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.